molecular formula C8H6N4O2S B14148249 5-(2-Nitrophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 6219-49-4

5-(2-Nitrophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B14148249
CAS No.: 6219-49-4
M. Wt: 222.23 g/mol
InChI Key: GEUANHNCWBKHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Nitrophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a nitrophenyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Nitrophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the triazole-thiol compound using an acidic or basic catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Nitrophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-(2-Nitrophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Nitrophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiol group can form covalent bonds with target proteins or enzymes. These interactions can modulate biological pathways and lead to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Nitrophenyl)-2-furoic acid
  • 2-Cyano-N-(2-nitrophenyl)acetamide
  • 4,5-Dimethoxy-2-nitrophenyl derivatives

Uniqueness

5-(2-Nitrophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a nitrophenyl group and a thiol group on the triazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

6219-49-4

Molecular Formula

C8H6N4O2S

Molecular Weight

222.23 g/mol

IUPAC Name

5-(2-nitrophenyl)-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C8H6N4O2S/c13-12(14)6-4-2-1-3-5(6)7-9-8(15)11-10-7/h1-4H,(H2,9,10,11,15)

InChI Key

GEUANHNCWBKHCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=S)NN2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.